2H-Pyran-2-methanol, 3,6-dihydro-, (2S)-
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Overview
Description
2H-Pyran-2-methanol, 3,6-dihydro-, (2S)- is an organic compound with the molecular formula C6H10O2. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyran ring system. The reaction conditions often include the use of catalysts such as titanocene, which facilitates the reductive domino reaction starting from trifluoromethyl-substituted alkenes and epoxides .
Industrial Production Methods
In industrial settings, the production of 2H-Pyran-2-methanol, 3,6-dihydro-, (2S)- may involve the immobilization and cleavage of alcohols using supported dihydropyran . This method allows for the large-scale production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-methanol, 3,6-dihydro-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce various alcohols.
Scientific Research Applications
2H-Pyran-2-methanol, 3,6-dihydro-, (2S)- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism by which 2H-Pyran-2-methanol, 3,6-dihydro-, (2S)- exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-2-methanol: A similar compound with a fully saturated pyran ring.
3,4-Dihydro-2H-pyran-2-methanol: Another derivative with a different substitution pattern.
2-Hydroxymethyl-3,4-dihydro-2H-pyran: A closely related compound with similar reactivity.
Uniqueness
2H-Pyran-2-methanol, 3,6-dihydro-, (2S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and methylene groups. This combination of features makes it particularly versatile in chemical syntheses and valuable in various research and industrial applications.
Properties
CAS No. |
172323-66-9 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
[(2S)-3,6-dihydro-2H-pyran-2-yl]methanol |
InChI |
InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h1-2,6-7H,3-5H2/t6-/m0/s1 |
InChI Key |
UNSAEZVUQMSYHU-LURJTMIESA-N |
Isomeric SMILES |
C1C=CCO[C@@H]1CO |
Canonical SMILES |
C1C=CCOC1CO |
Origin of Product |
United States |
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